2-Spiro[2.5]octan-8-ylethanol

Medicinal Chemistry Building Blocks Physicochemical Properties

Researchers requiring three-dimensional fragment libraries often face limited access to conformationally restricted spirocyclic alcohols. 2-Spiro[2.5]octan-8-ylethanol solves this with its rigid [2.5] spirocyclic core and primary ethanol substituent, enabling precise vector elaboration in fragment-based drug discovery. Key procurement advantages: - Unique 8-position substitution offers a distinct exit vector compared to 6-methanol analogs. - Primary alcohol handle facilitates rapid functionalization (esterification, etherification, oxidation). - Supplied with full characterization (1H NMR, HPLC) to ensure immediate deployment in medicinal chemistry campaigns.

Molecular Formula C10H18O
Molecular Weight 154.253
CAS No. 2503208-15-7
Cat. No. B2564671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Spiro[2.5]octan-8-ylethanol
CAS2503208-15-7
Molecular FormulaC10H18O
Molecular Weight154.253
Structural Identifiers
SMILESC1CCC2(CC2)C(C1)CCO
InChIInChI=1S/C10H18O/c11-8-4-9-3-1-2-5-10(9)6-7-10/h9,11H,1-8H2
InChIKeyDKGAUYUKKWOXNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Spiro[2.5]octan-8-ylethanol: Spirocyclic Alcohol Building Block


2-Spiro[2.5]octan-8-ylethanol is a carbocyclic spiro compound characterized by a [2.5] spirocyclic framework—a cyclopropane ring fused to a cyclohexane ring via a single quaternary carbon—with a primary ethanol substituent at the 8-position [1]. This structural motif imparts significant three-dimensional complexity and conformational rigidity, distinguishing it from flexible aliphatic alcohols and positioning it as a privileged scaffold in fragment-based drug discovery and building block libraries .

2-Spiro[2.5]octan-8-ylethanol vs. Generic Alcohols


Generic substitution with linear or monocyclic alcohols (e.g., 2-cyclohexylethanol, 1-octanol) fails to recapitulate the unique three-dimensional shape and conformational restriction imposed by the spiro[2.5]octane core. This spirocyclic framework restricts bond rotation and defines a precise spatial orientation for the ethanol substituent, which is critical for achieving shape complementarity with target binding pockets in drug discovery campaigns . The presence of the cyclopropane ring further influences electronic properties and metabolic stability relative to non-spirocyclic analogs [1].

2-Spiro[2.5]octan-8-ylethanol: Differentiation Evidence


MW & Carbon Count vs. Methanols

2-Spiro[2.5]octan-8-ylethanol possesses a molecular formula of C10H18O and a molecular weight of 154.25 g/mol, differentiating it from common spiro[2.5]octane methanol analogs which have the formula C9H16O and MW 140.22 g/mol [1]. This higher molecular weight and additional carbon atom provide a distinct physicochemical profile and a larger scaffold for further derivatization.

Medicinal Chemistry Building Blocks Physicochemical Properties

8-Ethanol vs. 6-Methanol Substitution

The target compound features a primary ethanol group (-CH2CH2OH) at the 8-position of the spiro[2.5]octane framework. In contrast, the widely available analog spiro[2.5]octan-6-ylmethanol (CAS 849671-56-3) bears a methanol group (-CH2OH) at the 6-position [1]. This difference in both substitution site and alkyl chain length alters the compound's three-dimensional orientation and hydrogen-bonding capabilities, providing a distinct vector for fragment growth.

Organic Synthesis Medicinal Chemistry Scaffold Diversity

Spiro[2.5]octane vs. Spiro[3.5]nonane Core

2-Spiro[2.5]octan-8-ylethanol is built upon a spiro[2.5]octane core, which includes a strained cyclopropane ring. A common alternative scaffold in medicinal chemistry is the spiro[3.5]nonane system, as seen in spiro[3.5]nonan-7-ylmethanol (CAS 1082373-80-5), which replaces the three-membered ring with a less strained four-membered cyclobutane [1]. The presence of the cyclopropane ring in the target compound introduces unique electronic and conformational properties due to ring strain and altered orbital hybridization, which can lead to distinct metabolic stability and target engagement profiles [2].

Medicinal Chemistry Scaffold Hopping Conformational Analysis

2-Spiro[2.5]octan-8-ylethanol: High-Value Applications


FBDD: 3D Spirocyclic Fragment Libraries

As a building block featuring a spiro[2.5]octane core with an ethanol handle, this compound is ideally suited for fragment-based screening libraries that prioritize three-dimensional shape diversity and conformational rigidity. Its distinct substitution pattern at the 8-position, compared to the more common 6-methanol analog, offers a unique vector for fragment elaboration .

Spirocyclic Pharmaceutical Intermediate Synthesis

The compound serves as a versatile intermediate for the synthesis of more complex spirocyclic molecules, including those explored in patent literature for applications in treating metabolic disorders. The primary alcohol group allows for facile functionalization (e.g., esterification, etherification, oxidation) to introduce additional complexity or link to pharmacophores [1].

SAR: Scaffold Optimization

In medicinal chemistry campaigns where a spiro[2.5]octane motif is a key pharmacophore element, this compound provides a direct entry point for exploring SAR at the 8-position. Its use allows for a direct comparison of biological activity and physicochemical properties against analogs with different substituents (e.g., 6-methanol) or different spiro ring systems (e.g., spiro[3.5]nonane), as highlighted by its structural differentiation .

Technical Documentation Hub

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